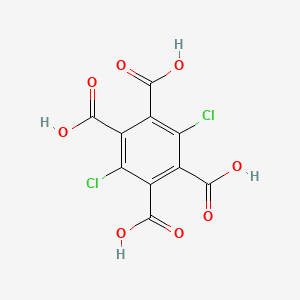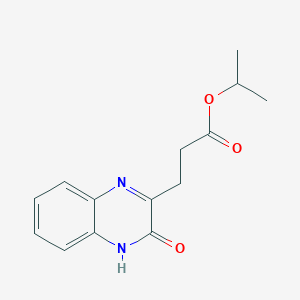![molecular formula C14H19NOS B5758109 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine, also known as MTMP, is a synthetic compound that belongs to the class of thioamide derivatives. The compound has been extensively studied for its potential applications in scientific research. MTMP has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research fields.
Wirkmechanismus
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and the modulation of various signaling pathways. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to possess anticancer, antifungal, and antibacterial properties. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for various research fields. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine. One potential direction is the investigation of the compound's potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another potential direction is the investigation of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, the development of new synthetic methods for 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine and its derivatives may lead to the discovery of new compounds with improved properties and potential applications.
Synthesemethoden
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with piperidine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been extensively studied for its potential applications in various scientific research fields. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(4-methoxy-3-methylphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-10-12(6-7-13(11)16-2)14(17)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHRQWEMXGDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

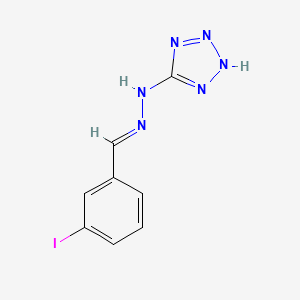
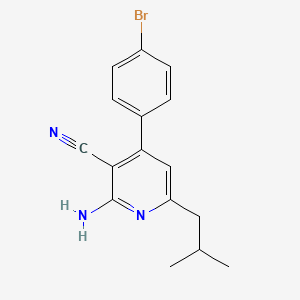
![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)

![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)
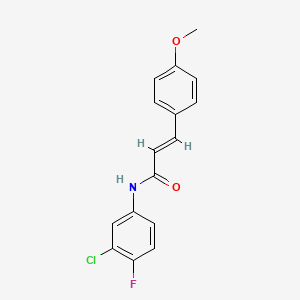
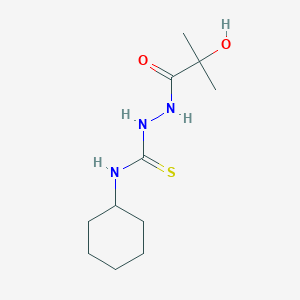
![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
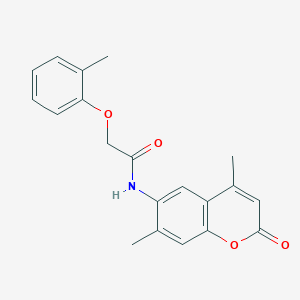
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)
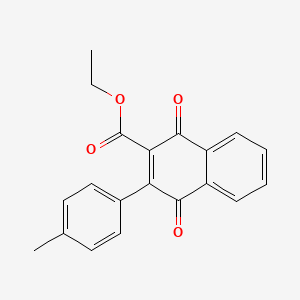
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)
